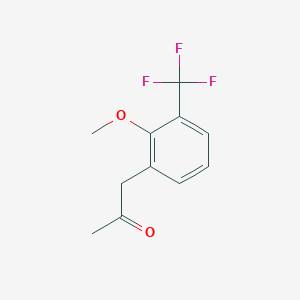
5,6-dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide: is a chemical compound with the molecular formula C16H16Cl2N2O. It is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 5 and 6 positions, and a carboxamide group at the 3 position. The compound also features a phenylbutan-2-yl group attached to the nitrogen atom of the carboxamide group .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Chlorination: The pyridine ring is then chlorinated at the 5 and 6 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The carboxamide group is introduced by reacting the chlorinated pyridine with an appropriate amine, such as 4-phenylbutan-2-amine, under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutan-2-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the phenylbutan-2-yl group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine:
Drug Development:
Industry:
作用機序
The mechanism of action of 5,6-dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways .
類似化合物との比較
- 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 3,6-dichloro-N-phenyl-1-benzothiophene-2-carboxamide
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the pyridine ring and the carboxamide group.
- Unique Properties: 5,6-dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide is unique due to the presence of the phenylbutan-2-yl group, which imparts specific chemical and biological properties .
特性
CAS番号 |
854354-73-7 |
|---|---|
分子式 |
C16H16Cl2N2O |
分子量 |
323.2 g/mol |
IUPAC名 |
5,6-dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16Cl2N2O/c1-11(7-8-12-5-3-2-4-6-12)20-16(21)13-9-14(17)15(18)19-10-13/h2-6,9-11H,7-8H2,1H3,(H,20,21) |
InChIキー |
JWEGIWPDAKYNAQ-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
溶解性 |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[(1-aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B13584589.png)
![N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B13584590.png)

